REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1>C(O)(=O)C.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([C:6]2[CH:15]=[CH:16][CH:3]=[CH:4][CH:5]=2)[OH:8])([C:9]2[CH:14]=[CH:13][C:12]([O:2][CH3:1])=[CH:11][CH:10]=2)[OH:8])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a one neck, one liter round bottom glass flask equipped with a stirrer and condenser
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Type
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CUSTOM
|
Details
|
the residue crystallized from ethyl alcohol
|
Reaction Time |
140 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(O)(C1=CC=C(C=C1)OC)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |